8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Overview
Description
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed for the preparation of this compound and its derivatives . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Rabenchromenone: A tetrasubstituted chromenone with phytotoxic properties.
Rabenzophenone: A hexasubstituted benzophenone with similar structural features.
2H/4H-Chromenes: These compounds share the chromene scaffold and exhibit diverse biological activities.
Uniqueness
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione stands out due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-4-8(15)12-10(5-6)17-9-3-2-7(14)11(9)13(12)16/h4-5,15H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADCDOVRHDLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=O)CC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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